REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)=O)=[O:9])[CH:5]=[CH:6][CH:7]=1>CN(C)C=O.O.C(OCC)(=O)C.[Zn]>[OH:1][C:2]1[CH:3]=[C:4]([C:8](=[O:9])[CH2:10][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under oil pump vacuum
|
Type
|
CUSTOM
|
Details
|
to give a syrup
|
Type
|
WASH
|
Details
|
the solution was washed consecutively with dilute hydrochloric acid and saturated brine (thrice)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
was evaporated to smaller volume and benzene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
A by-product (0.45 g., m.p. 225°-228°) crystallized
|
Type
|
CUSTOM
|
Details
|
The mother liquor was evaporated to a syrup which
|
Type
|
CUSTOM
|
Details
|
was crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(CC1=CC(=CC=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |